molecular formula C22H24N4O B14997321 N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine

N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B14997321
M. Wt: 360.5 g/mol
InChI Key: UWCSNHRCBNAUKC-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine
  • N-(2-ethylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine

Uniqueness

N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H24N4O

Molecular Weight

360.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C22H24N4O/c1-6-17-9-7-8-13(2)19(17)24-21-20(18-11-10-16(5)27-18)25-22-23-14(3)12-15(4)26(21)22/h7-12,24H,6H2,1-5H3

InChI Key

UWCSNHRCBNAUKC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC2=C(N=C3N2C(=CC(=N3)C)C)C4=CC=C(O4)C)C

Origin of Product

United States

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